LogP Comparison: Branched vs Linear Alkyl Tetrazoles
5-(3-Pentyl)tetrazole demonstrates an experimental LogP value of 1.03–1.30 [1], representing a substantial increase in lipophilicity compared to unsubstituted 1H-tetrazole, which exhibits a LogP of approximately -0.5 to -0.37 [2]. This lipophilicity enhancement, conferred by the secondary pentyl substituent, is a class-level characteristic of 5-alkyltetrazoles and positions the compound favorably for membrane permeability in bioisostere applications where carboxylic acid replacement is intended to improve pharmacokinetic properties [3].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP 1.03 (ChemSrc); XLogP3 1.3 (BOC Sciences) |
| Comparator Or Baseline | Unsubstituted 1H-tetrazole: LogP -0.5 to -0.37; Carboxylic acid (typical alkyl): LogP lower by ~1–2 units |
| Quantified Difference | ΔLogP ≈ +1.5 to +1.8 versus unsubstituted tetrazole; ΔLogP ≈ +1–2 versus corresponding carboxylic acid |
| Conditions | Calculated/experimental partition coefficient (octanol-water) |
Why This Matters
This quantifiable lipophilicity difference confirms 5-(3-Pentyl)tetrazole cannot be functionally substituted by unsubstituted tetrazole for applications requiring enhanced membrane permeability or altered distribution profiles.
- [1] ChemSrc. 5-(3-Pentyl)tetrazole - CAS 1372810-17-7. Chemical Properties (LogP 1.03). View Source
- [2] Human Metabolome Database. 1H-Tetrazole (HMDB0244905). LogP -0.37. View Source
- [3] Tetrazoles: A multi-potent motif in drug design. ScienceDirect. 2024. View Source
